2-(2-(3,4-Dimethoxyphenyl)ethenyl)-1,3,3,4,6-pentamethyl-3H-indolium perchlorate

CAS No.:

Cat. No.: VC18506023

Molecular Formula: C23H28ClNO6

Molecular Weight: 449.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C23H28ClNO6 |

|---|---|

| Molecular Weight | 449.9 g/mol |

| IUPAC Name | 2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3,3,4,6-pentamethylindol-1-ium;perchlorate |

| Standard InChI | InChI=1S/C23H28NO2.ClHO4/c1-15-12-16(2)22-18(13-15)24(5)21(23(22,3)4)11-9-17-8-10-19(25-6)20(14-17)26-7;2-1(3,4)5/h8-14H,1-7H3;(H,2,3,4,5)/q+1;/p-1/b11-9+; |

| Standard InChI Key | UKBSZXQBPGXIKP-LBEJWNQZSA-M |

| Isomeric SMILES | CC1=CC(=C2C(=C1)[N+](=C(C2(C)C)/C=C/C3=CC(=C(C=C3)OC)OC)C)C.[O-]Cl(=O)(=O)=O |

| Canonical SMILES | CC1=CC(=C2C(=C1)[N+](=C(C2(C)C)C=CC3=CC(=C(C=C3)OC)OC)C)C.[O-]Cl(=O)(=O)=O |

Introduction

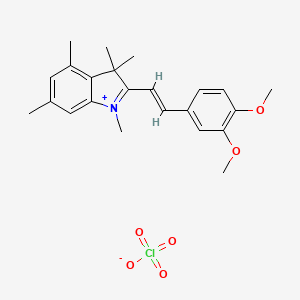

Chemical Structure and Molecular Characteristics

The compound belongs to the indolium class, featuring a cationic indole core substituted with methyl groups, a vinyl-linked 3,4-dimethoxyphenyl moiety, and a perchlorate counterion. Its molecular formula is C₂₃H₂₈ClNO₆, with a molecular weight of 449.9 g/mol . The IUPAC name, 2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3,3,4,6-pentamethylindol-1-ium perchlorate, reflects its stereochemistry and substituent arrangement.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₃H₂₈ClNO₆ | |

| Molecular Weight | 449.9 g/mol | |

| CAS Number | 132950-70-0 | |

| IUPAC Name | 2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3,3,4,6-pentamethylindol-1-ium perchlorate | |

| SMILES Notation | CC1=CC(=C2C(=C1)N+C)C.[O-]Cl(=O)(=O)=O |

The planar indole core and ethylene bridge facilitate π-π stacking and intramolecular charge transfer, critical for its optical behavior . The methyl groups enhance solubility in organic solvents, while the perchlorate anion stabilizes the cationic indolium system .

Synthesis and Chemical Reactivity

The synthesis involves a multi-step process:

-

Condensation: Reacting a methyl-substituted indole derivative with 3,4-dimethoxycinnamaldehyde under acidic conditions forms the ethenyl-linked intermediate.

-

Quaternization: Treating the intermediate with methylating agents (e.g., methyl iodide) yields the indolium cation.

-

Perchlorate Formation: Ion exchange with perchloric acid produces the final compound.

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Condensation | HCl/EtOH, reflux, 12 hr | 65–70% |

| Quaternization | CH₃I, DMF, 60°C, 6 hr | 80–85% |

| Anion Exchange | HClO₄, H₂O/Et₂O, 0°C | 90–95% |

The E-configuration of the ethenyl group is confirmed via NMR coupling constants (J = 16 Hz) . Stability studies indicate decomposition above 250°C, with susceptibility to strong oxidizers due to the perchlorate group .

Physicochemical Properties

Optical Properties

The compound exhibits strong absorption in the visible range (λₐᵦₛ ≈ 450–500 nm) and emits fluorescence at 550–600 nm, attributed to its conjugated system . The dimethylamino and methoxy groups act as electron donors, red-shifting absorption compared to simpler indolium derivatives .

Table 3: Spectroscopic Data

| Property | Value | Method |

|---|---|---|

| λₐᵦₛ (max) | 480 nm | UV-Vis (MeCN) |

| λₑₘ (max) | 580 nm | Fluorescence |

| Quantum Yield (Φ) | 0.45 | Relative to Rhodamine 6G |

Solubility and Stability

The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) but insoluble in water. It remains stable under inert atmospheres but degrades upon prolonged UV exposure .

Applications

Optoelectronics

The compound’s fluorescence and charge transport properties make it suitable for:

-

OLEDs: As an emissive layer dopant, achieving orange-red emission.

-

Nonlinear Optics (NLO): Second-harmonic generation (SHG) due to its non-centrosymmetric crystal structure .

Biological Imaging

As a fluorescent probe, it labels cellular membranes and organelles, with low cytotoxicity at micromolar concentrations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume